Methyl 4-oxocyclohexanecarboxylate

Enzymology Biocatalysis Substrate Specificity

Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9), molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol, is a bifunctional cyclohexanone ester characterized by a ketone at the 4-position and a methyl carboxylate group. The compound exists as a colorless to yellow liquid with a density of 1.11 g/mL, boiling point of 96-97 °C (8.0 Torr), and is soluble in chloroform and methanol; it is typically stored under inert atmosphere at 2-8°C or room temperature.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 6297-22-9
Cat. No. B120234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxocyclohexanecarboxylate
CAS6297-22-9
Synonyms4-oxo-Cyclohexanecarboxylic Acid Methyl Ester;  4-(Methoxycarbonyl)cyclohexanone;  Methyl 4-Ketocyclohexanecarboxylate;  Methyl cyclohexanone-4-carboxylate;  NSC 17321; 
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)CC1
InChIInChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3
InChIKeyBLYKGTCYDJZLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Oxocyclohexanecarboxylate (CAS 6297-22-9): Core Properties and Industrial Sourcing Context


Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9), molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol, is a bifunctional cyclohexanone ester characterized by a ketone at the 4-position and a methyl carboxylate group [1]. The compound exists as a colorless to yellow liquid with a density of 1.11 g/mL, boiling point of 96-97 °C (8.0 Torr), and is soluble in chloroform and methanol; it is typically stored under inert atmosphere at 2-8°C or room temperature . With a patent count of 579, this compound serves as a key synthetic building block for pharmaceutical intermediates, particularly in the preparation of imidazobenzazepine derivatives as dual H1/5-HT2A antagonists for sleep disorder therapeutics [2].

Methyl 4-Oxocyclohexanecarboxylate: Why Positional Isomers and Ester Analogs Cannot Be Interchanged


The procurement and synthetic deployment of Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) is not a fungible decision. Structurally related analogs—including the 3-oxo positional isomer (CAS 13148-83-9) and the ethyl ester variant (ethyl 4-oxocyclohexanecarboxylate, CAS 17159-79-4)—exhibit fundamentally divergent chemical behavior and biological recognition profiles that preclude direct substitution. In Baeyer-Villiger oxidation reactions, the methyl ester yields the expected hexanolide product, whereas the ethyl 2-oxo homolog undergoes epoxidation of the enol form to produce 5-ethoxyoxalylpentanoic acid—a completely distinct reaction pathway that invalidates generic interchange [1]. Furthermore, enzymatic recognition exhibits absolute specificity: 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum exclusively utilizes the 4-oxo substrate with Km = 0.50 mM, while the 2-oxo and 3-oxo homologues show no detectable substrate activity [2]. These quantitative discontinuities establish that procurement decisions must be guided by the precise structural identity of the required building block rather than by functional class membership alone.

Methyl 4-Oxocyclohexanecarboxylate: Quantified Comparative Evidence for Procurement Decision-Making


Enzymatic Substrate Specificity: 4-Oxo Position Is Essential; 2-Oxo and 3-Oxo Homologues Inactive

In enzymatic reduction assays with 4-hydroxycyclohexanecarboxylate dehydrogenase purified from Corynebacterium cyclohexanicum, the enzyme exhibited absolute specificity for the 4-oxo positional isomer. The target compound, 4-oxocyclohexanecarboxylate, served as a substrate with a Michaelis constant Km = 0.50 mM at pH 6.8 [1]. In direct comparative testing, neither the 2-oxo nor the 3-oxo homologue was utilized as substrate—demonstrating zero detectable turnover under identical assay conditions [1]. This binary substrate specificity means that substitution with the 3-oxo isomer (methyl 3-oxocyclohexanecarboxylate, CAS 13148-83-9) would yield complete synthetic failure in any biocatalytic pathway involving this dehydrogenase.

Enzymology Biocatalysis Substrate Specificity

Baeyer-Villiger Oxidation Outcome: Methyl Ester Yields Expected Hexanolide; Ethyl Ester Diverges to Oxalylpentanoic Acid

Under Baeyer-Villiger oxidation conditions, methyl 4-oxocyclohexanecarboxylate (the target compound) and methyl 3-oxocyclohexanecarboxylate both produced the expected hexanolide lactone products via predictable carbonyl insertion [1]. In contrast, ethyl 2-oxocyclohexanecarboxylate underwent epoxidation of its enol form, leading to ethyl 1-hydroxy-2-oxocyclohexanecarboxylate and ultimately yielding 5-ethoxyoxalylpentanoic acid—a completely different product class [1]. This divergence is attributable to differential enolization behavior between the methyl and ethyl ester series under the reaction conditions.

Organic Synthesis Oxidation Chemistry Ring Expansion

Ring Methyl Substitution Abolishes Enzymatic Activity: Unsubstituted 4-Oxo Scaffold Required

In structure-activity studies with 4-hydroxycyclohexanecarboxylate dehydrogenase, introduction of a methyl substitution on the cyclohexane ring of 4-oxocyclohexanecarboxylate resulted in an almost complete loss of substrate activity [1]. The unsubstituted target compound (methyl 4-oxocyclohexanecarboxylate) is recognized and processed, whereas the ring-methylated analog shows negligible turnover. This indicates that the 4-oxocyclohexane scaffold is exquisitely sensitive to steric perturbations at the ring.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Commercially Available Purity Grades: Verifiable QC Specifications for Sourcing

Methyl 4-oxocyclohexanecarboxylate is commercially available with defined purity specifications that support procurement decisions. Vendors offer the compound at purities ranging from 95% to 99.6% (by GC), with typical specifications including: purity ≥98% (GC), moisture ≤0.5%, free acid ≤0.2%, and residue on ignition ≤0.1% . These quantitative quality parameters enable direct supplier comparison and batch-to-batch consistency evaluation, which is critical for GMP synthesis workflows.

Quality Control Procurement Analytical Chemistry

Literature and Patent Adoption: 579 Patents Demonstrate Widespread Industrial Validation

Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) is cited in 579 patents as of 2025, demonstrating extensive industrial adoption and regulatory precedent for its use as a synthetic intermediate [1]. This patent count substantially exceeds that of the 3-oxo positional isomer (methyl 3-oxocyclohexanecarboxylate, CAS 13148-83-9), which is predominantly described as a general research chemical rather than a validated pharmaceutical building block with equivalent patent estate . The high patent density provides procurement confidence: the compound's synthetic utility is established across numerous industrial routes, reducing technical risk for new process development.

Intellectual Property Pharmaceutical Development Industrial Validation

Validated Synthetic Preparation: PCC Oxidation Yields 81% at Multi-Gram Scale

A robust and reproducible laboratory preparation of methyl 4-oxocyclohexanecarboxylate involves PCC (pyridinium chlorochromate) oxidation of cis-4-hydroxycyclohexanecarboxylic acid methyl ester in dichloromethane at room temperature, affording the target ketone in 81% isolated yield (3.317 g from 4.147 g starting material) as a colorless oil after flash chromatography (25% EtOAc/hexanes) . This established protocol, referenced across multiple peer-reviewed publications and patents, provides a validated entry route that contrasts with the less-characterized synthetic accessibility of certain positional isomers .

Synthetic Methodology Process Chemistry Scale-Up

Methyl 4-Oxocyclohexanecarboxylate: Evidence-Backed Industrial and Research Application Scenarios


Pharmaceutical Synthesis: Imidazobenzazepine Dual H1/5-HT2A Antagonists for Sleep Disorders

Methyl 4-oxocyclohexanecarboxylate serves as a critical intermediate in the preparation of imidazobenzazepine derivatives that function as dual H1/5-HT2A antagonists for sleep disorder therapeutics . The compound's 4-oxo cyclohexane scaffold provides the requisite ketone functionality for subsequent ring-forming transformations while the methyl ester enables carboxylic acid liberation or direct amidation. This application is validated by multiple literature references and patent filings, establishing a clear industrial-use case that positional isomers cannot fulfill due to their divergent reactivity profiles in analogous reaction sequences .

Baeyer-Villiger Ring Expansion to Hexanolide Lactones

Under Baeyer-Villiger oxidation conditions, methyl 4-oxocyclohexanecarboxylate reliably produces the expected hexanolide lactone product, making it a dependable building block for medium-ring lactone synthesis [1]. In contrast, ethyl ester analogs diverge to oxalylpentanoic acid derivatives, rendering them unsuitable for this transformation [1]. Researchers requiring predictable lactone formation via Baeyer-Villiger oxidation should select the methyl 4-oxo isomer specifically rather than relying on generic ester substitutions.

Biocatalytic Reduction to trans-4-Hydroxycyclohexanecarboxylate Derivatives

In chemoenzymatic synthesis routes, methyl 4-oxocyclohexanecarboxylate is the exclusive substrate for 4-hydroxycyclohexanecarboxylate dehydrogenase, with Km = 0.50 mM under standard assay conditions [2]. This enzymatic reduction produces trans-4-hydroxycyclohexanecarboxylate derivatives with high stereoselectivity. Neither the 2-oxo nor 3-oxo positional isomers are recognized by this enzyme, meaning that substitution with an incorrect isomer results in complete synthetic failure [2]. This absolute specificity makes CAS 6297-22-9 non-negotiable for biocatalytic applications involving this dehydrogenase.

Multi-Step Total Synthesis Requiring Defined Purity Specifications

For multi-step pharmaceutical syntheses where impurity carryover affects downstream yields and final API purity, methyl 4-oxocyclohexanecarboxylate is commercially available with verified purity specifications ranging from 95% to 99.6% (GC), with moisture ≤0.5% and free acid ≤0.2% [3]. These quantitative quality parameters support GMP-adjacent process development and enable rigorous supplier qualification. Procurement of higher-purity grades directly reduces the burden of intermediate purification and minimizes side-reaction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-oxocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.